3-Chloroisoquinoline-8-carbaldehyde

Overview

Description

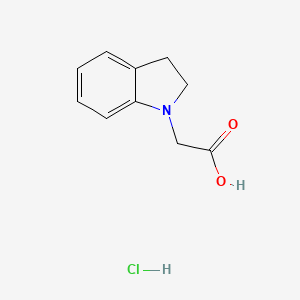

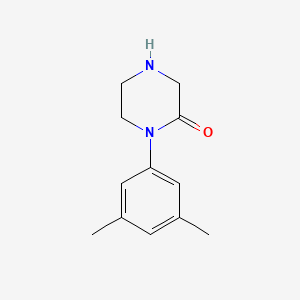

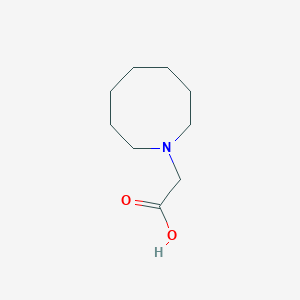

3-Chloroisoquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . It is a yellow solid.

Molecular Structure Analysis

The molecular structure of 3-Chloroisoquinoline-8-carbaldehyde consists of a quinoline ring system, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring) .Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde, a related compound, has been extensively studied. The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted .Scientific Research Applications

Synthesis of Quinoline Derivatives

Research has shown significant advancements in the chemistry of chloroquinoline carbaldehydes, including 3-Chloroisoquinoline-8-carbaldehyde. These compounds are primarily used in the synthesis of various quinoline derivatives. These derivatives have been synthesized through methods like Vilsmeier formulation and aromatic nucleophilic substitution, showcasing their versatility in organic chemistry (Hamama et al., 2018).

Corrosion Inhibition

Quinoline derivatives, including those related to 3-Chloroisoquinoline-8-carbaldehyde, have been studied for their corrosion inhibition properties. These compounds have demonstrated excellent inhibition abilities for mild steel in acidic environments, following the Langmuir adsorption model. Their effectiveness as mixed-type inhibitors makes them valuable in protecting metals from corrosion (Lgaz et al., 2017).

Antibacterial and Antioxidant Activities

Some derivatives of chloroquinoline carbaldehydes have shown potent antibacterial activity against various bacterial strains. Additionally, these compounds display moderate antioxidant activity, making them potential candidates for therapeutic applications (Zeleke et al., 2020).

Potential in Cancer Therapy

Certain derivatives synthesized from chloroquinoline carbaldehydes, like those related to 3-Chloroisoquinoline-8-carbaldehyde, may have implications in cancer therapy. They have been studied as inhibitors of AKT1, a protein kinase involved in cancer progression, demonstrating potential therapeutic applications in this field (Ghanei et al., 2016).

Green Chemistry Synthesis

Recent studies have focused on green synthetic methods for chloroquinoline carbaldehydes. These methods include microwave, ultrasound, and grinding/solvent-free techniques, emphasizing the importance of environmentally friendly approaches in chemical synthesis (Patel et al., 2020).

DNA Binding Studies

Chloroquinoline carbaldehyde derivatives have been examined for their ability to interact with DNA. Such studies are crucial for understanding the molecular mechanisms of potential pharmaceutical compounds and their interaction with biological macromolecules (Lamani et al., 2008).

Future Directions

The future directions for the study of 3-Chloroisoquinoline-8-carbaldehyde could include further exploration of its synthesis methods, chemical reactions, and potential applications. The chemistry of related compounds such as 2-chloroquinoline-3-carbaldehyde has been extensively studied, providing a foundation for future research .

properties

IUPAC Name |

3-chloroisoquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-4-7-2-1-3-8(6-13)9(7)5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZMTPFCJXAQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroisoquinoline-8-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1461812.png)

![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)

![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)

![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)